

Synthesis of (+)-Di-p-toluoyl-D-tartaric acid monohydrate: A Technical Guide

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Compound of Interest

Compound Name: (+)-Di-p-toluoyl-D-tartaric Acid

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Abstract

(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a crucial chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries for the separation of racemic mixtures. Its efficacy lies in the formation of diastereomeric salts with enantiomeric compounds, particularly amines, allowing for their separation. This technical guide provides a comprehensive overview of the synthesis of **(+)-di-p-toluoyl-D-tartaric acid** monohydrate, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis of this important chemical compound.

Introduction

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The separation of enantiomers from a racemic mixture is a critical step in drug development to ensure the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. **(+)-Di-p-toluoyl-D-tartaric acid** is a highly effective chiral resolving agent for a wide range of compounds.^[1] This guide focuses on the synthesis of its monohydrate form.

The most prevalent synthetic route involves the esterification of D-tartaric acid with p-toluoyl chloride.^[2] This process typically proceeds through a di-p-toluoyl-D-tartaric anhydride

intermediate, which is subsequently hydrolyzed to yield the final product.^[2] Variations in catalysts, solvents, and reaction conditions have been explored to optimize yield and purity.

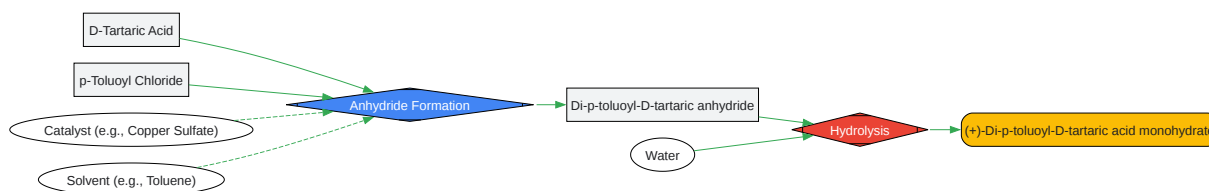
Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Di-p-toluoyl-D-tartaric acid** monohydrate is presented in the table below.

Property	Value	Reference
CAS Number	71607-31-3	[1]
Molecular Formula	C ₂₀ H ₁₈ O ₈ ·H ₂ O	[1]
Molecular Weight	404.37 g/mol	[1][3]
Appearance	White to off-white powder	[1]
Melting Point	160-166 °C	[1]
Optical Rotation [α] _D ²⁰	+138 ± 2° (c=1% in EtOH)	[1]
Purity	≥ 99% (HPLC)	[1]

Synthetic Workflow

The synthesis of **(+)-di-p-toluoyl-D-tartaric acid** monohydrate can be visualized as a two-step process. The first step is the formation of the anhydride intermediate, followed by its hydrolysis to the final product.



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Caption: Synthetic workflow for **(+)-di-p-toluoyl-D-tartaric acid** monohydrate.

Experimental Protocols

The following protocols are based on established methods for the synthesis of **(+)-di-p-toluoyl-D-tartaric acid** monohydrate.[4][5]

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Purity
D-Tartaric Acid	147-71-7	C ₄ H ₆ O ₆	≥ 99%
p-Toluoyl Chloride	874-60-2	C ₈ H ₇ ClO	≥ 98%
Toluene	108-88-3	C ₇ H ₈	Anhydrous
Copper (II) Sulfate	7758-99-8	CuSO ₄	Anhydrous
Water	7732-18-5	H ₂ O	Deionized

Step 1: Synthesis of Di-p-toluoyl-D-tartaric anhydride

- To a 1000 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add D-tartaric acid (150 g) and toluene (200 mL).[4]

- With stirring, add copper sulfate (1.5 g) as a catalyst.[4]
- Slowly add p-toluoyl chloride (330 g) dropwise over a period of 3 hours.[4]
- After the addition is complete, continue the reaction for 6 hours.[4]
- Transfer the reaction mixture to a centrifuge to separate the solid product.[4]
- The solid obtained is Di-p-toluoyl-D-tartaric anhydride.

Step 2: Hydrolysis to (+)-Di-p-toluoyl-D-tartaric acid monohydrate

- Transfer the obtained Di-p-toluoyl-D-tartaric anhydride to a 2000 mL three-necked flask.[4]
- Add an equivalent amount of water and toluene.[4]
- Heat the mixture to reflux and maintain for 5 hours.[4]
- Cool the reaction mixture to room temperature to allow for crystallization.[4]
- Collect the solid product by filtration.
- Wash the crystals with a suitable solvent (e.g., cold toluene) and dry under vacuum to obtain **(+)-Di-p-toluoyl-D-tartaric acid monohydrate**.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

Parameter	Value	Reference
Yield	> 95%	[4]
Purity (Final Product)	> 99%	[4]
Starting Material (D-Tartaric Acid)	150 g	[4]
Reagent (p-Toluoyl Chloride)	330 g	[4]
Catalyst (Copper Sulfate)	1.5 g	[4]
Final Product Weight (Example)	374.4 g	[4]

Safety Considerations

- p-Toluoyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
- Toluene is a flammable and volatile solvent. Avoid open flames and ensure adequate ventilation.
- Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthesis of **(+)-di-p-toluoyl-D-tartaric acid** monohydrate is a well-established and efficient process. The two-step method involving the formation of an anhydride intermediate followed by hydrolysis provides high yields and purity. This guide offers a detailed protocol and the necessary data for the successful replication of this synthesis in a laboratory setting. For professionals in drug development and organic synthesis, a thorough understanding of this procedure is essential for the production of this key chiral resolving agent.

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